molecular formula C20H21BrN2O3 B4013877 N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B4013877
M. Wt: 417.3 g/mol
InChI Key: RABUSJYCXVXQPL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-2-11-26-18-9-7-17(8-10-18)23-13-14(12-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABUSJYCXVXQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.

    Addition of the Propoxyphenyl Group: This can be done through another substitution reaction, where a propoxyphenyl group is attached to the pyrrolidine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of functional groups within the molecule to higher oxidation states.

    Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen from the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxamide
  • N-(4-fluorophenyl)-5-oxo-1-(4-ethoxyphenyl)pyrrolidine-3-carboxamide

Uniqueness

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl and propoxyphenyl groups might confer distinct properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Reactant of Route 2
N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

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